molecular formula C20H14ClF6N3O3 B14922474 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide

Cat. No.: B14922474
M. Wt: 493.8 g/mol
InChI Key: GQPQLHBCZMCHEZ-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]PROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups, as well as a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boron reagents with halogenated precursors in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: Halogenated positions in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]PROPANAMIDE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14ClF6N3O3

Molecular Weight

493.8 g/mol

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide

InChI

InChI=1S/C20H14ClF6N3O3/c1-8(30-16(9-2-3-9)15(21)17(29-30)20(25,26)27)18(32)28-10-4-5-11-12(19(22,23)24)7-14(31)33-13(11)6-10/h4-9H,2-3H2,1H3,(H,28,32)

InChI Key

GQPQLHBCZMCHEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N3C(=C(C(=N3)C(F)(F)F)Cl)C4CC4

Origin of Product

United States

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